molecular formula C16H15NO4 B251854 N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B251854
M. Wt: 285.29 g/mol
InChI Key: CWCMZMIKEMFOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB or MDL-100,907, is a chemical compound that has been extensively studied in the field of neuroscience. MDB is a selective antagonist of the dopamine D4 receptor, which is a member of the G protein-coupled receptor family. The D4 receptor is primarily found in the prefrontal cortex, and its dysfunction has been implicated in several neuropsychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and substance abuse.

Mechanism of Action

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the D4 receptor, which is a member of the G protein-coupled receptor family. The D4 receptor is primarily found in the prefrontal cortex, where it modulates dopamine signaling. By blocking the D4 receptor, N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can modulate dopamine signaling in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to modulate dopamine signaling in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making. Several studies have shown that N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can improve cognitive deficits in animal models of neuropsychiatric disorders, including schizophrenia and ADHD.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is a selective antagonist of the D4 receptor, which allows for the specific modulation of dopamine signaling in the prefrontal cortex. Additionally, N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in animal models of neuropsychiatric disorders, which allows for the translation of preclinical findings to clinical applications.
However, there are also limitations to the use of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. One limitation is that it is a synthetic compound, which can limit its use in certain experimental paradigms. Additionally, the specific mechanism of action of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on the D4 receptor is not fully understood, which can limit its use in certain experimental paradigms.

Future Directions

There are several future directions for the study of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One future direction is the development of more selective D4 receptor antagonists, which can allow for the specific modulation of dopamine signaling in the prefrontal cortex. Additionally, the development of more potent D4 receptor antagonists can allow for the translation of preclinical findings to clinical applications.
Another future direction is the study of the specific mechanisms of action of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on the D4 receptor. This can allow for a better understanding of the role of the D4 receptor in neuropsychiatric disorders and can lead to the development of more effective treatments.
Finally, the study of the effects of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on other neurotransmitter systems can provide a more comprehensive understanding of its effects on cognitive processes. This can lead to the development of more effective treatments for neuropsychiatric disorders.

Synthesis Methods

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. This intermediate is then reacted with 1,2-dihydroxybenzene to form 1,4-benzodioxine. The final step involves the reaction of 1,4-benzodioxine with 6-aminohexanoic acid to form N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Scientific Research Applications

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in the field of neuroscience due to its selective antagonism of the D4 receptor. Several studies have shown that N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can modulate dopamine signaling in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making.

properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H15NO4/c1-19-13-4-2-3-12(10-13)17-16(18)11-5-6-14-15(9-11)21-8-7-20-14/h2-6,9-10H,7-8H2,1H3,(H,17,18)

InChI Key

CWCMZMIKEMFOOK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

solubility

42.8 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.